molecular formula C11H12Br2O4 B2682783 Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate CAS No. 1042722-41-7

Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate

Cat. No. B2682783
CAS RN: 1042722-41-7
M. Wt: 368.021
InChI Key: GQHPLAGWOKBJEH-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-(bromomethyl)propanoate is a clear colorless to yellow liquid .


Molecular Structure Analysis

The molecular formula for Methyl 3-bromo-2-(bromomethyl)propanoate is C5H8Br2O2 . This compound contains a carboxylic ester functional group, which is common in a wide variety of biochemical compounds.


Physical And Chemical Properties Analysis

Methyl 3-bromo-2-(bromomethyl)propanoate has a molecular weight of 259.92 g/mol . It is a liquid at room temperature and has a boiling point of 60-62 °C at 0.4 mmHg . The compound has a refractive index of 1.508 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate and its derivatives are involved in various chemical syntheses, demonstrating their versatility in organic chemistry. For example, compounds like methyl 3,5-dimethylbenzoate and 3,5-bis(bromomethyl)phenyl acetate show unique molecular associations in crystals, indicating their potential in materials science for developing new materials with specific crystal structures (Ebersbach, Seichter, & Mazik, 2022). Another study highlighted the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, showcasing the compound's significance in pharmaceutical research (Sheng-li, 2004).

Catalytic Properties

Ruthenium complexes with N-heterocyclic carbene ligands, prepared from related bromomethyl compounds, exhibit catalytic activities in the reduction of ketones and aldehydes. These complexes are crucial for developing new catalytic reactions in organic synthesis (Mejuto et al., 2015).

Photodynamic Therapy Applications

Derivatives of Methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate have been explored for their photophysical and photochemical properties, indicating their potential as photosensitizers in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds make them suitable for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity Against PTP1B

The synthesized compound Methyl 3-bromo-2-(2′,3′-dibromo-4′,5′-dimethoxybenzoyl)-4,5-dimethoxybenzoate exhibited good inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatments. This finding underscores the compound's potential in medicinal chemistry for developing new therapeutic agents (Lijun, 2010).

Safety and Hazards

Methyl 3-bromo-2-(bromomethyl)propanoate may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

methyl 3-bromo-2-(bromomethyl)-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O4/c1-15-8-4-6(11(14)17-3)7(5-12)9(13)10(8)16-2/h4H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHPLAGWOKBJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)CBr)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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